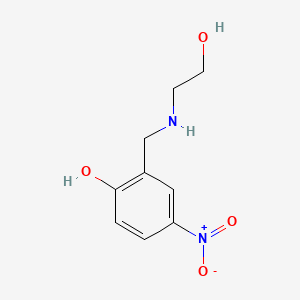
Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro- is an organic compound with a complex structure that includes a phenol group, a nitro group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro- typically involves multiple steps:
Nitration of Phenol: The initial step involves the nitration of phenol to introduce the nitro group at the para position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Aminomethylation: The next step is the introduction of the aminomethyl group. This can be done through a Mannich reaction, where the nitrophenol is reacted with formaldehyde and a secondary amine, such as ethanolamine, under acidic conditions.
Hydroxyethylation: Finally, the hydroxyethyl group is introduced by reacting the aminomethylated product with ethylene oxide or ethylene carbonate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro- would follow similar steps but on a larger scale. The process would involve:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors can be used for the nitration and aminomethylation steps.
Catalysts and Solvents: The use of specific catalysts and solvents can optimize reaction conditions and improve efficiency.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The hydroxyl group on the phenol can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Iron powder and hydrochloric acid or palladium on carbon with hydrogen gas.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated phenols or sulfonated phenols.
Scientific Research Applications
Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro- depends on its interaction with molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular pathways.
Redox Reactions: The nitro and phenol groups can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro- can be compared with similar compounds such as:
Phenol, 4-(2-aminoethyl)-: Lacks the nitro group, making it less reactive in redox reactions.
2,6-bis[((2-hydroxyethyl)amino)methyl]-4-nonylphenol: Contains additional hydroxyethyl and nonyl groups, leading to different solubility and reactivity profiles.
Phenol, 5-(2-hydroxyethyl)amino-2-methyl-: Similar structure but with a methyl group instead of a nitro group, affecting its chemical behavior and applications.
Conclusion
Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable subject of study and application.
Properties
CAS No. |
61361-60-2 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-[(2-hydroxyethylamino)methyl]-4-nitrophenol |
InChI |
InChI=1S/C9H12N2O4/c12-4-3-10-6-7-5-8(11(14)15)1-2-9(7)13/h1-2,5,10,12-13H,3-4,6H2 |
InChI Key |
KBPURVPYVJJZGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CNCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















